molecular formula C23H34N2O5 B13362932 2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate

2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate

Cat. No.: B13362932
M. Wt: 418.5 g/mol
InChI Key: RDUJMGNTLBLIOY-CMDGGOBGSA-N
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Description

2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C23H34N2O5

Molecular Weight

418.5 g/mol

IUPAC Name

[2,4-ditert-butyl-5-[[(E)-3-morpholin-4-ylprop-2-enoyl]amino]phenyl] methyl carbonate

InChI

InChI=1S/C23H34N2O5/c1-22(2,3)16-14-17(23(4,5)6)19(30-21(27)28-7)15-18(16)24-20(26)8-9-25-10-12-29-13-11-25/h8-9,14-15H,10-13H2,1-7H3,(H,24,26)/b9-8+

InChI Key

RDUJMGNTLBLIOY-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/N2CCOCC2)OC(=O)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C=CN2CCOCC2)OC(=O)OC)C(C)(C)C

Origin of Product

United States

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